Specnuezhenide

Description

Properties

IUPAC Name |

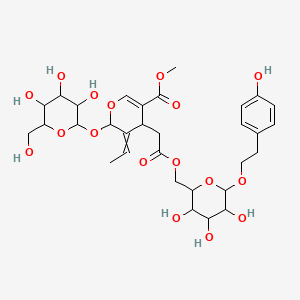

methyl 5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Specnuezhenide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Specnuezhenide is a secoiridoid glycoside of significant interest in the pharmaceutical and natural product sectors. This document provides a comprehensive overview of the origin of this compound, detailing its natural source, discovery, and the methodologies for its isolation and purification. Furthermore, it outlines the biosynthetic origins of its core chemical scaffold and presents the analytical techniques used for its characterization. This guide is intended to serve as a technical resource, providing detailed experimental protocols and structured data to facilitate further research and development.

Natural Origin and Discovery

This compound is a naturally occurring phytochemical isolated from the fruits of Ligustrum lucidum Ait., commonly known as Glossy Privet.[1] This plant species belongs to the Oleaceae family and its dried fruits, known as Fructus Ligustri Lucidi, are used in traditional Chinese medicine.

The discovery and initial structural elucidation of this compound were first reported in 1997.[1] In this seminal work, two new secoiridoids, this compound and nuezhengalaside, were isolated from the water-soluble fraction of the dried fruits of Ligustrum lucidum Ait.[1] The chemical structure of this compound was established through a combination of chemical analysis and comprehensive spectral data, including Ultraviolet (UV), Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Nuclear Overhauser Effect Difference Spectroscopy (NOEDS), Homonuclear Decoupling (HOMO-DEC), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and Mass Spectrometry (MS).[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocols are based on established methodologies for the extraction and purification of this compound from the dried fruits of Ligustrum lucidum.

Two primary methods for the extraction of this compound are detailed below. The choice of method may be influenced by the desired scale of extraction, available equipment, and target yield.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method employs ultrasonic waves to enhance the efficiency of the extraction process.

-

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

45% Ethanol

-

Ultrasonic bath

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

-

Procedure:

-

Sample Preparation: Weigh 10 g of powdered Ligustrum lucidum fruit.

-

Solvent Addition: Add 450 mL of 45% ethanol to the powdered sample.

-

Ultrasonic Extraction: Place the mixture in an ultrasonic bath and extract for 60 minutes.

-

Filtration: Filter the extract to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

Protocol 2: Reflux Extraction

This method utilizes heat to facilitate the extraction process.

-

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

70% Ethanol

-

Reflux apparatus

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

-

Procedure:

-

Sample Preparation: Weigh a predetermined amount of powdered Ligustrum lucidum fruit.

-

Solvent Addition: Add an appropriate volume of 70% ethanol to the powdered sample.

-

Reflux Extraction: Heat the mixture to reflux for 2 hours.

-

Filtration: Allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

The crude extract containing this compound can be further purified using macroporous resin chromatography.

-

Materials and Equipment:

-

Crude extract of Ligustrum lucidum

-

Macroporous resin (e.g., D101)

-

Chromatography column

-

Deionized water

-

Ethanol

-

Rotary evaporator

-

-

Procedure:

-

Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol followed by deionized water.

-

Column Packing: Pack a chromatography column with the prepared resin and equilibrate it by washing with deionized water.

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.

-

Washing: Wash the column with deionized water to remove highly polar impurities.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Final Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator to obtain the purified compound.

-

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

-

Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (4:6, v/v)

-

Column: Nova-Pak C18 reversed-phase column

-

Detection Wavelength: 230 nm

-

Flow Rate: 1.0 mL/min

-

-

Procedure for Quantification:

-

Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in methanol and create a series of calibration standards through serial dilution.

-

Sample Solution Preparation: Accurately weigh the purified extract, dissolve it in methanol to a known concentration, and filter the solution through a 0.45 µm syringe filter prior to injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound in the sample.

-

Data Presentation

Analytical Parameters

| Parameter | Value/Condition |

| HPLC Column | Nova-Pak C18 |

| Mobile Phase | Methanol:Water (4:6, v/v) |

| Detection Wavelength | 230 nm |

| Flow Rate | 1.0 mL/min |

Spectroscopic Data

| Spectroscopic Method | Purpose |

| UV Spectroscopy | Analysis of chromophores |

| IR Spectroscopy | Identification of functional groups |

| ¹H-NMR | Determination of proton environments |

| ¹³C-NMR & DEPT | Determination of carbon environments (CH₃, CH₂, CH, C) |

| NOEDS & HOMO-DEC | Elucidation of spatial proximity and proton-proton coupling |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |

Note: Specific chemical shift values (ppm) for ¹H-NMR and ¹³C-NMR are not available in the searched resources.

Biosynthesis of this compound

This compound is a secoiridoid, a class of monoterpenoids prevalent in the Oleaceae family. The biosynthesis of secoiridoids is a complex process that involves multiple enzymatic steps and pathways. The core secoiridoid structure is derived from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the precursor geranyl pyrophosphate (GPP).

The biosynthesis of the secoiridoid backbone in the Oleaceae family is understood to proceed through the intermediate deoxyloganic acid. Oleosidic secoiridoids, such as this compound, are believed to be formed via 7-epi-loganin or 7-epi-loganic acid.

Chemical Synthesis

A thorough review of the available literature did not yield any reports on the total chemical synthesis of this compound. The primary source of this compound remains isolation from its natural origin, Ligustrum lucidum.

Visualizations

Experimental Workflow

Generalized Biosynthetic Pathway of Secoiridoids

References

Specnuezhenide: A Technical Guide to its Discovery, Isolation, and Characterization from Ligustrum lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide, a prominent secoiridoid glycoside, is a key bioactive constituent isolated from the fruits of Ligustrum lucidum (Fructus Ligustri Lucidi), a plant with a long history of use in traditional Chinese medicine.[1] Recognized as a critical quality control marker for this herb, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including immunomodulatory, antiviral, antioxidant, and hepatoprotective effects.[1][2] Its therapeutic potential is being explored for various conditions, including senile osteoporosis and rheumatoid arthritis.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and summarizing key quantitative data to facilitate further research and drug development.

Discovery and Chemical Profile

This compound was first isolated and identified from the water-soluble fraction of the dried fruits of Ligustrum lucidum Ait.[5] Its structure was elucidated through extensive chemical analysis and spectral data, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5] It belongs to the secoiridoid glycoside class of compounds, which are characteristic chemical components of the Oleaceae family.[6] The presence of this compound is considered a specific marker for the quality control of Ligustrum lucidum medicinal materials.[6]

Experimental Protocols: Isolation and Purification of this compound

Several methods have been developed for the efficient extraction and purification of this compound from Ligustrum lucidum. The choice of method depends on factors such as the desired yield, scale of extraction, and available equipment.

Extraction Methodologies

A general workflow for the extraction and purification of this compound is outlined below.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency.[1]

-

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

45% Ethanol

-

Ultrasonic bath or sonotrode

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

-

Procedure:

-

Weigh 10 g of powdered Ligustrum lucidum fruit.

-

Add 450 mL of 45% ethanol to the powdered sample.

-

Place the mixture in an ultrasonic bath and extract for 60 minutes.[1]

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Protocol 2: Ultrahigh-Pressure Extraction (UPE)

This method employs high pressure to improve extraction yield and reduce extraction time.[7]

-

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

90% Ethanol

-

Ultrahigh-pressure extraction system

-

Filter paper or vacuum filtration system

-

Rotary evaporator

-

-

Procedure:

-

Prepare the sample with 90% ethanol at a sample-to-solvent ratio of 1:20 g/mL.

-

Subject the mixture to a pressure of 200 MPa for 2 minutes.[7]

-

Filter the resulting extract to remove solid residues.

-

Concentrate the filtrate using a rotary evaporator.

-

Protocol 3: Reflux Extraction

A conventional extraction method involving heating the solvent with the plant material.

-

Materials and Equipment:

-

Dried and powdered fruits of Ligustrum lucidum

-

Ethanol (concentration as per specific protocol)

-

Reflux apparatus

-

Filter paper

-

-

Procedure:

-

Mix the powdered plant material with the ethanol solvent in a flask.

-

Heat the mixture to reflux for 2 hours.[1]

-

Cool the mixture and filter to separate the extract from the solid residue.

-

Concentrate the extract using a rotary evaporator.

-

| Extraction Method | Solvent | Sample:Solvent Ratio | Conditions | Yield of this compound | Reference |

| Ultrasound-Assisted Extraction (UAE) | 45% Ethanol | 1:45 g/mL | 60 minutes | Not specified | [1] |

| Ultrahigh-Pressure Extraction (UPE) | 90% Ethanol | 1:20 g/mL | 200 MPa, 2 minutes | 78.0 mg/g | [7] |

| Reflux Extraction | Ethanol | Not specified | 2 hours | Not specified | [1] |

Table 1: Comparison of Extraction Methods for this compound from Ligustrum lucidum.

Purification Protocol

Following extraction, the crude extract is subjected to purification to isolate this compound.

Protocol: Macroporous Resin Chromatography followed by Reverse-Phase HPLC

This is a common and effective method for purifying secoiridoid glycosides.[6]

-

Materials and Equipment:

-

Crude extract of Ligustrum lucidum

-

Macroporous adsorbent resin

-

Ethanol (20-95%)

-

Reverse-phase silica gel column

-

Preparative reverse-phase HPLC system

-

-

Procedure:

-

Dissolve the crude extract in water.

-

Load the aqueous solution onto a macroporous adsorbent resin column.

-

Wash the column with water to remove impurities.

-

Elute the column with a stepwise gradient of 20-95% ethanol.[6]

-

Collect the fractions and concentrate the eluant containing this compound.

-

Further purify the concentrated eluant using a reverse-phase silica gel column to obtain a crude product of this compound.[6]

-

Finally, purify the crude product using a preparative reverse-phase HPLC column to obtain high-purity this compound.[6]

-

Analytical Characterization

The identification and quantification of this compound are typically performed using High-Performance Liquid Chromatography (HPLC).

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately weigh the purified extract and dissolve it in methanol to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

-

-

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Mobile Phase | Methanol:Water (4:6, v/v) | [8] |

| Column | Nova-Pak C18 reversed-phase column | [8] |

| Detection Wavelength | 230 nm | [8] |

| Flow Rate | 1.0 mL/min | [1] |

Table 2: HPLC Conditions for the Analysis of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with recent research focusing on its therapeutic potential in age-related diseases and inflammatory conditions.

Anti-Osteoporotic Activity

This compound has been shown to alleviate senile osteoporosis.[3] It promotes the osteoblastic differentiation of bone marrow mesenchymal stem cells (BMSCs) and inhibits the osteoclastic differentiation of RAW264.7 cells.[3]

Signaling Pathway: TGR5/FXR Pathway

The mechanism underlying the anti-osteoporotic effect of this compound involves the activation of the Takeda G protein-coupled receptor 5 (TGR5)/farnesoid X receptor (FXR) signaling pathway.[3]

Anti-Inflammatory Activity

This compound and related compounds from Ligustrum lucidum have demonstrated anti-inflammatory effects.[9] The anti-inflammatory mechanism of the related compound nuezhenide has been shown to involve the inhibition of the NF-κB signaling pathway.[9][10]

Signaling Pathway: NF-κB Pathway

Nuezhenide, a structurally similar compound, exerts its anti-inflammatory effects by suppressing the activation of the NF-κB pathway, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alleviates Senile Osteoporosis by Activating TGR5/FXR Signaling in Bone Marrow Mesenchymal Stem Cells and RANKL-Induced Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [Isolation and identification of two new secoiridoids of water-soluble chemical constituents from the fruits of Ligustrum lucidum Ait] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101704857A - Process for separating and purifying special component this compound of glossy privet fruit - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of salidroside and this compound in the fruits of Ligustrum lucidum Ait by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Specnuezhenide: A Technical Guide to its Molecular Characteristics and Biological Activities

For Immediate Release

This technical guide provides an in-depth overview of Specnuezhenide, a secoiridoid glycoside with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, core signaling pathways, and the experimental methodologies used to elucidate its mechanisms of action.

Core Molecular Data

This compound, a prominent bioactive compound, possesses the following molecular characteristics:

| Property | Value | Citation |

| Molecular Formula | C₃₁H₄₂O₁₇ | [1][2][3] |

| Molecular Weight | 686.66 g/mol | [1][2][3] |

| CAS Number | 39011-92-2 | [1] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. These pathways are integral to cellular processes ranging from angiogenesis to inflammation and metabolic regulation.

Inhibition of Angiogenesis via the HIF-1α/VEGF Pathway

This compound has been shown to inhibit hypoxia-induced retinal neovascularization by suppressing the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling pathway. Under hypoxic conditions, HIF-1α stabilization and subsequent translocation to the nucleus lead to the transcription of pro-angiogenic factors like VEGF. This compound intervenes in this cascade, preventing the pathological formation of new blood vessels.

Figure 1: this compound's inhibition of the HIF-1α/VEGF pathway.

Attenuation of Oxidative Stress through the KEAP1/NRF2 Pathway

In the context of inflammatory conditions such as rheumatoid arthritis, this compound demonstrates protective effects by activating the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Under basal conditions, KEAP1 targets NRF2 for degradation. This compound disrupts the KEAP1-NRF2 interaction, leading to NRF2 accumulation, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.

Figure 2: Activation of the KEAP1/NRF2 pathway by this compound.

Modulation of Bile Acid Homeostasis

This compound has been observed to ameliorate hepatic lipid accumulation by modulating bile acid homeostasis. It influences the expression of key enzymes involved in bile acid synthesis, thereby altering the bile acid pool and impacting lipid metabolism and gut microbiota composition.

Figure 3: this compound's influence on bile acid homeostasis.

Anti-inflammatory Effects via the NF-κB Pathway

This compound exhibits anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In inflammatory conditions, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.

Figure 4: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the biological activities of this compound. Specific parameters may require optimization based on the experimental system.

Western Blot Analysis for HIF-1α and NF-κB Pathway Proteins

This protocol outlines the detection of protein expression levels of HIF-1α and key components of the NF-κB pathway (e.g., p65, IκBα).

3.1.1. Sample Preparation (Cell Lysates)

-

Culture cells to the desired confluency and treat with this compound and/or inducing agents (e.g., hypoxia, LPS) for the specified duration.[2][4]

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[3]

-

Incubate on ice for 30 minutes with periodic vortexing.[3]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

-

Collect the supernatant containing the total protein extract. For nuclear proteins like HIF-1α and translocated NF-κB, nuclear extraction protocols are recommended.[1][5]

-

Determine protein concentration using a BCA or Bradford protein assay.[3]

3.1.2. SDS-PAGE and Protein Transfer

-

Normalize protein concentrations and add Laemmli sample buffer.[3]

-

Boil samples at 95-100°C for 5 minutes.[3]

-

Load 20-40 µg of protein per lane onto a polyacrylamide gel.[1][5]

-

Perform electrophoresis to separate proteins by size.[1]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

3.1.3. Immunodetection

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][6]

-

Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-p65, anti-IκBα) overnight at 4°C with gentle agitation.[4]

-

Wash the membrane three times with TBST.[7]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.[7]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Immunohistochemistry for Retinal Neovascularization

This protocol is for the visualization of vascular structures in retinal tissue.

3.2.1. Tissue Preparation

-

Enucleate eyes from experimental animals and fix in 4% paraformaldehyde.[8][9]

-

Embed the tissue in paraffin or OCT compound for sectioning.[8][9]

-

Cut thin sections (e.g., 9 µm) using a cryostat or microtome and mount on slides.[8]

3.2.2. Staining

-

Deparaffinize and rehydrate sections if necessary.

-

Perform antigen retrieval if required by the primary antibody.

-

Block non-specific binding with a blocking solution (e.g., 1% BSA, 0.2% skim milk, and 0.3% Triton X-100 in PBS) for 15 minutes.[8]

-

Incubate with a primary antibody against a vascular marker (e.g., CD31) overnight at 4°C.[9]

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[10]

-

Counterstain with a nuclear stain like DAPI if desired.

-

Mount with an appropriate mounting medium and visualize using a fluorescence microscope.

UPLC-MS/MS Analysis of Bile Acids

This protocol details the quantification of bile acids in biological samples.

3.3.1. Sample Preparation

-

For serum or plasma, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).[11]

-

For tissue samples, homogenize in an appropriate buffer.

-

Vortex and centrifuge to pellet the precipitated proteins.[11]

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

3.3.2. UPLC-MS/MS Analysis

-

Inject the prepared sample into a UPLC system coupled to a tandem mass spectrometer (MS/MS).[12]

-

Separate the bile acids using a suitable C18 column with a gradient elution of mobile phases, typically water with an additive like formic acid and an organic solvent like acetonitrile/methanol.[11]

-

Detect and quantify the individual bile acids using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte.[13]

This technical guide serves as a comprehensive resource for understanding the fundamental properties and biological activities of this compound. The provided data and protocols are intended to facilitate further research and development of this promising natural compound.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Attenuation of Retinal Vascular Development and Neovascularization in PECAM-1 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Optimized Protocol for Retinal Wholemount Preparation for Imaging and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bioactive Constituents of Fructus Ligustri Lucidi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructus Ligustri Lucidi (FLL), the dried ripe fruit of Ligustrum lucidum Ait., is a traditional Chinese medicine with a long history of use for various ailments, including those related to aging, osteoporosis, and liver health.[1][2] Modern phytochemical investigations have revealed a diverse array of bioactive compounds within FLL, primarily categorized as triterpenoids, secoiridoids, flavonoids, and phenylethanoid glycosides.[3][4] These constituents are responsible for the pharmacological effects of FLL, which include anti-inflammatory, antioxidant, anti-cancer, hepatoprotective, and immunomodulatory activities.[1][2] This technical guide provides a comprehensive overview of the core bioactive constituents of FLL, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their associated signaling pathways and experimental workflows.

Core Bioactive Constituents and Quantitative Data

The primary bioactive components of Fructus Ligustri Lucidi can be broadly classified into four major groups. The quantitative data for key compounds within these groups, as reported in various studies, are summarized in the tables below. It is important to note that the content of these constituents can vary depending on factors such as the geographical origin, harvest time, and processing methods of the fruit.[5]

Triterpenoids

Oleanolic acid and ursolic acid are the most prominent triterpenoids in FLL and are often considered major pharmacologically active components.[6][7] They are known for their hepatoprotective, anti-inflammatory, and anti-osteoporotic effects.[1][8]

| Constituent | Concentration Range (mg/g of dry weight) | Reference |

| Oleanolic Acid | 7.37 - 13.3 | [9] |

| Ursolic Acid | Varies, often quantified with Oleanolic Acid | [10][11] |

Secoiridoids

Secoiridoids are another significant class of compounds in FLL, with specnuezhenide and nuzhenide being key representatives.[3] These compounds have demonstrated anti-inflammatory and antioxidant properties.[11][12]

| Constituent | Concentration Range | Reference |

| This compound | 0.70–3.06% | [13] |

| Nuzhenide | Varies, often analyzed alongside other secoiridoids | [1] |

| Oleuropein | Present, quantitative data varies | [3] |

Flavonoids

FLL contains various flavonoids, which are well-known for their antioxidant activities.[3]

| Constituent | Presence | Reference |

| Luteolin | Identified | [14] |

| Apigenin | Identified | [14] |

| Quercetin | Identified | [9] |

Phenylethanoid Glycosides

Phenylethanoid glycosides such as salidroside and hydroxytyrosol are noted for their potent antioxidant and neuroprotective effects.[3][13]

| Constituent | Presence | Reference |

| Salidroside | Identified, content increases after wine-steaming | [15] |

| Hydroxytyrosol | Identified, a major pharmacological substance | [16] |

| Tyrosol | Identified | [16] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of the major bioactive constituents of Fructus Ligustri Lucidi, as well as for assessing their antioxidant activity.

Extraction of Bioactive Constituents

a) Ethanol Reflux Extraction (for Triterpenoids, Flavonoids, and Phenylethanoid Glycosides)

This is a common and effective method for extracting a broad range of polar and moderately polar compounds.

-

Sample Preparation: Air-dry the Fructus Ligustri Lucidi fruits and grind them into a coarse powder.

-

Extraction:

-

Place 100g of the powdered FLL into a round-bottom flask.

-

Add 1 L of 95% ethanol.[14]

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates.

-

-

Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Supercritical CO₂ Extraction (for Essential Oils and Less Polar Compounds)

This method is suitable for extracting thermolabile and non-polar constituents.

-

Sample Preparation: Crush the FLL fruits and sieve through a 30-mesh screen. Mix with an equal volume of absolute ethanol and let it stand overnight.[17]

-

Extraction Parameters:

-

Collection: The extracted components are collected in a separator as the CO₂ is depressurized.

Quantification by High-Performance Liquid Chromatography (HPLC)

a) Analysis of Oleanolic Acid and Ursolic Acid (Triterpenoids)

-

Chromatographic System: An HPLC system equipped with a UV detector.[11]

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[19]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.2% formic acid in a gradient elution.[19] A common isocratic mobile phase is methanol: 0.4% ammonium acetate (86:14, v/v).[20]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 25°C.[19]

-

Standard Preparation: Prepare standard solutions of oleanolic acid and ursolic acid of known concentrations in methanol.

-

Sample Preparation: Dissolve a known amount of the FLL extract in methanol, filter through a 0.45 µm filter before injection.

-

Quantification: Construct a calibration curve using the standard solutions and determine the concentration of oleanolic acid and ursolic acid in the sample by comparing their peak areas to the calibration curve.

b) Analysis of Secoiridoids and Phenylethanoid Glycosides

-

Chromatographic System: HPLC with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[22]

-

Mobile Phase: A gradient elution using acetonitrile (A) and 0.2% formic acid in water (B).[22]

-

Flow Rate: 1.0 mL/min.[22]

-

Column Temperature: 25°C.[22]

-

Detection Wavelength: 280 nm.[22]

-

Quantification: Follow the same procedure as for triterpenoids, using appropriate standards for the compounds of interest (e.g., this compound, salidroside).

Characterization by Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap-MS)

This high-resolution mass spectrometry technique is used for the comprehensive profiling and identification of multiple constituents.

-

Chromatographic System: A UPLC system coupled to a Q-Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[1][3]

-

Column: A suitable C18 column for UPLC (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[23]

-

Flow Rate: Typically 0.3 mL/min.[23]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive and negative.[3]

-

Scan Range: m/z 100-1500.

-

Resolution: 70,000 for full scan, 17,500 for dd-MS2.

-

Collision Energy: Stepped normalized collision energy (NCE).

-

-

Data Analysis: Compound identification is based on accurate mass, fragmentation patterns, and comparison with databases and reference standards.

In Vitro Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Procedure:

-

Add 100 µL of the FLL extract (at various concentrations) to 3.9 mL of the DPPH solution.[24]

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[25]

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Procedure:

-

Add 20 µL of the FLL extract (at various concentrations) to 180 µL of the diluted ABTS•+ solution.[25]

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Experimental Workflows

The bioactive constituents of Fructus Ligustri Lucidi exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and a general experimental workflow for the analysis of FLL.

Signaling Pathways

References

- 1. Systematic characterization of the absorbed components of Ligustri Lucidi Fructus and their metabolic pathways in rat plasma by ultra-high-performance liquid chromatography-Q-Exactive Orbitrap tandem mass spectrometry combined with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of chemical variations between raw and wine-processed Ligustri Lucidi Fructus by ultra-high-performance liquid chromatography-Q-Exactive Orbitrap/MS combined with multivariate statistical analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleanolic acid inhibits RANKL-induced osteoclastogenesis via ER alpha/miR-503/RANK signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Antioxidant Activity of Extracts from Ligustrum lucidum Fruit [spkx.net.cn]

- 6. Oleanolic Acid and Ursolic Acid Improve Bone Properties and Calcium Balance and Modulate Vitamin D Metabolism in Aged Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Effect of Fructus Ligustri Lucidi Aqueous Extract in Ovariectomized Rats Is Mediated through Nox4-ROS-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fructus Ligustri Lucidi preserves bone quality through the regulation of gut microbiota diversity, oxidative stress, TMAO and Sirt6 levels in aging mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Decreases Interleukin-1β-Induced Inflammation in Rat Chondrocytes and Reduces Joint Destruction in Osteoarthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. [Spectrum-effect relationship in antioxidant activity of Ligustri Lucidi Fructus based on DPPH, ABTS and FRAP assays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oleanolic acid inhibits RANKL-induced osteoclastogenesis via ER alpha/miR-503/RANK signaling pathway in RAW264.7 cells [ouci.dntb.gov.ua]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. PHYTON | Free Full-Text | Optimization of Extraction, Compositional Analysis and Biological Activities of Fructus Ligustri Lucidi Essential Oil [techscience.com]

- 19. Oleanolic Acid and Ursolic Acid Improve Bone Properties and Calcium Balance and Modulate Vitamin D Metabolism in Aged Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Rapid determination of the total content of oleanolic acid and ursolic acid in Chaenomelis Fructus using near-infrared spectroscopy [frontiersin.org]

- 22. [Qualitative and quantitative analysis on non-triterpenoids in Ligustri Lucidi Fructus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Preliminary Biological Screening of Specnuezhenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide (SPN) is a bioactive secoiridoid glycoside predominantly isolated from the fruit of Ligustrum lucidum.[1] Traditional medicine has utilized this plant for its anti-inflammatory and antioxidant properties.[1] Modern preclinical research is beginning to elucidate the therapeutic potential of this compound, particularly in the areas of metabolic bone diseases and age-related hepatic conditions. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its effects on bone metabolism and related signaling pathways. The information presented herein is intended to facilitate further research and drug development efforts. A significant consideration in its development is its low bioavailability; studies suggest that gut microbiota metabolize SPN into its active metabolites, salidroside and tyrosol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. These studies have primarily focused on its effects on bone remodeling and hepatic lipid accumulation.

Table 1: Effects of this compound on Bone Microarchitecture in a D-galactose-Induced Osteoporosis Mouse Model

| Parameter | Control Group | Model Group (D-gal) | SPN Low-dose (5 mg/kg/d) | SPN High-dose (10 mg/kg/d) |

| Bone Mineral Density (BMD) | Normal | Decreased | Increased vs. Model | Increased vs. Model |

| Bone Volume/Total Volume (BV/TV) | Normal | Decreased | Increased vs. Model | Increased vs. Model |

| Trabecular Thickness (Tb.Th) | Normal | Decreased | Increased vs. Model | Increased vs. Model |

| Trabecular Number (Tb.N) | Normal | Decreased | Increased vs. Model | Increased vs. Model |

Data synthesized from studies on senile osteoporosis models, indicating a dose-dependent improvement in bone microarchitecture with oral administration of this compound.[2]

Table 2: Effects of this compound on Osteogenic and Osteoclastic Markers

| Marker Type | Marker | Effect of SPN Treatment |

| Osteogenic Markers | Osteocalcin (OCN) | Upregulated |

| Bone Morphogenetic Protein 2 (BMP2) | Upregulated | |

| Runt-related transcription factor 2 (Runx2) | Upregulated | |

| Alkaline Phosphatase (ALP) | Increased activity | |

| Osteoclastic Markers | Tartrate-resistant acid phosphatase (TRAP) | Downregulated |

| Nuclear factor-κB (NF-κB) | Downregulated | |

| Nuclear factor of activated T-cells (NFATc1) | Downregulated |

This table summarizes the molecular effects of this compound on key markers of bone formation (osteogenesis) and bone resorption (osteoclastogenesis) in in vitro and in vivo models.[2]

Table 3: Effects of this compound on Bile Acid Homeostasis in a D-galactose-Induced Aging Mouse Model

| Analyte | Sample Type | Model Group (D-gal) | SPN Treatment |

| Total Bile Acids | Serum | Decreased | Increased |

| Total Bile Acids | Liver | Decreased | Increased |

| Total Bile Acids | Feces | Decreased | Increased |

This compound treatment was found to restore total bile acid levels in a mouse model of age-related hepatic lipid accumulation, suggesting a regulatory role in bile acid synthesis and excretion.[2][3]

Key Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

TGR5/FXR Signaling Pathway in Bone Metabolism

This compound has been shown to activate the Takeda G protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR), both of which are critical in bone homeostasis.[2][4] Activation of this pathway promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts and inhibits the formation of osteoclasts.[2][4]

Caption: TGR5/FXR signaling pathway activated by this compound.

KEAP1/NRF2 Oxidative Stress Pathway

This compound also modulates the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling axis.[1] By activating NRF2, a key regulator of the antioxidant response, this compound helps to mitigate oxidative stress, a contributing factor to inflammatory conditions like rheumatoid arthritis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Specnuezhenide: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide, a secoiridoid glycoside isolated from the fruit of Ligustrum lucidum, is a bioactive compound with demonstrated therapeutic potential in a range of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, with a focus on its roles in inflammatory conditions, bone metabolism, and hepatic steatosis. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the regulation of cellular stress responses, bone homeostasis, and metabolic pathways.

Attenuation of Oxidative Stress and Inflammation in Rheumatoid Arthritis via the KEAP1/NRF2 Pathway

In the context of rheumatoid arthritis (RA), this compound has been shown to mitigate bone destruction by targeting the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation. This compound is proposed to interact with KEAP1, leading to the stabilization and nuclear translocation of NRF2.[2] In the nucleus, NRF2 activates the transcription of antioxidant genes, thereby reducing the oxidative stress that contributes to the inflammatory environment and bone erosion in RA.

Furthermore, this compound helps to restore the balance between osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells).[2] It has been observed to downregulate markers of osteoclastogenesis, such as tartrate-resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells 1 (NFATC1), while upregulating markers of osteoblastogenesis, including Runt-related transcription factor 2 (RUNX2) and Collagen type I (Col1).[2]

While this compound itself has been shown to have anti-inflammatory properties, a closely related compound from the same plant, Nuezhenide (NZD), has been demonstrated to inhibit the NF-κB signaling pathway.[3] This pathway is a key mediator of inflammation, and its inhibition by NZD leads to a reduction in the release of pro-inflammatory cytokines.[3] Given the structural similarity, it is plausible that this compound may also exert anti-inflammatory effects through a similar mechanism, although further research is needed to confirm this.

Regulation of Bone Metabolism in Senile Osteoporosis via the TGR5/FXR Signaling Pathway

This compound has also been investigated for its potential in treating senile osteoporosis. In this context, its mechanism of action involves the activation of the Takeda G protein-coupled receptor 5 (TGR5) and farnesoid X receptor (FXR) signaling pathway.[4] The activation of this pathway by this compound promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts, leading to enhanced bone formation.[4] Concurrently, it inhibits the differentiation of osteoclasts, thus reducing bone resorption.[4] The dual action of promoting bone formation and inhibiting bone resorption makes this compound a promising candidate for the treatment of osteoporosis.

Modulation of Hepatic Lipid Accumulation through Bile Acid Homeostasis

In models of age-related hepatic lipid accumulation, this compound has been shown to act by modulating bile acid homeostasis.[5][6][7] It enhances the expression of key enzymes involved in bile acid synthesis, including cytochrome P450 family 7 subfamily A member 1 (CYP7A1), cytochrome P450 family 7 subfamily B member 1 (CYP7B1), cytochrome P450 family 8 subfamily B member 1 (CYP8B1), and cytochrome P450 family 27 subfamily A member 1 (CYP27A1).[5][6] By upregulating these enzymes, this compound helps to restore normal bile acid profiles, which in turn alleviates hepatic lipid accumulation and inflammation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Markers of Bone Metabolism and Inflammation in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Paw Swelling | SPN (50, 100, 200 mg/kg) | Dose-dependent reduction | [2] |

| Arthritis Index (AI) | SPN (50, 100, 200 mg/kg) | Dose-dependent reduction | [2] |

| TRAP (Osteoclast Marker) | SPN Treatment | Downregulation | [2] |

| NFATC1 (Osteoclast Marker) | SPN Treatment | Downregulation | [2] |

| RUNX2 (Osteoblast Marker) | SPN Treatment | Upregulation | [2] |

| Col1 (Osteoblast Marker) | SPN Treatment | Upregulation | [2] |

| ROS Levels | SPN Treatment | Suppression | [2] |

| NRF2/SOD1 Pathways | SPN Treatment | Activation | [2] |

Table 2: Effects of this compound on Bone Microstructure in a D-galactose-Induced Osteoporosis Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Bone Mineral Density | Oral SPN administration | Increased | [4] |

| Bone Volume | Oral SPN administration | Increased | [4] |

| Trabecular Thickness | Oral SPN administration | Increased | [4] |

| Trabecular Number | Oral SPN administration | Increased | [4] |

Table 3: Effects of this compound on Bile Acid Synthesis Enzymes in D-galactose-Induced Aging Mice

| Gene/Protein | Treatment Group | Result | Reference |

| CYP7A1 | SPN Treatment | Enhanced protein and mRNA levels | [5][6] |

| CYP7B1 | SPN Treatment | Enhanced protein and mRNA levels | [5][6] |

| CYP8B1 | SPN Treatment | Enhanced protein and mRNA levels | [5][6] |

| CYP27A1 | SPN Treatment | Enhanced protein and mRNA levels | [5][6] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

-

Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection with type II collagen and Incomplete Freund's Adjuvant (IFA) is administered 21 days later.

-

Treatment: this compound (50, 100, or 200 mg/kg) is administered orally for 28 days, starting from the day of the booster immunization.

-

Assessment: Paw swelling and arthritis index are monitored regularly. At the end of the study, joint tissues are collected for histological analysis (H&E and TRAP staining), and bone erosion is assessed using micro-CT. Protein expression of markers for osteoclasts, osteoblasts, and oxidative stress is determined by Western blotting and immunofluorescence.

Molecular Docking of this compound with KEAP1

-

Software: AutoDock or similar molecular docking software is used.

-

Protein and Ligand Preparation: The 3D structure of the KEAP1 Kelch domain is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: The binding site on KEAP1 is defined, and docking simulations are performed to predict the binding pose and affinity of this compound to KEAP1.

Western Blotting for Signaling Proteins

-

Sample Preparation: Cells or tissues are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NRF2, KEAP1, p-NF-κB, etc.) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Caption: this compound inhibits KEAP1, leading to NRF2 stabilization and activation of antioxidant genes.

Caption: this compound activates TGR5 and FXR, promoting osteoblast differentiation and inhibiting osteoclast differentiation.

Caption: this compound upregulates key enzymes in bile acid synthesis, leading to reduced hepatic lipid accumulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway – ScienceOpen [scienceopen.com]

- 4. This compound attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Senile Osteoporosis by Activating TGR5/FXR Signaling in Bone Marrow Mesenchymal Stem Cells and RANKL-Induced Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Age-Related Hepatic Lipid Accumulation via Modulating Bile Acid Homeostasis and Gut Microbiota in D-Galactose-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Effects of Specnuezhenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Specnuezhenide (SPN), a secoiridoid glycoside primarily isolated from the fruit of Ligustrum lucidum, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-osteoporotic, neuroprotective, and anti-cancer properties. The document summarizes key quantitative data, details the experimental protocols used in its study, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a bioactive molecule that has been the subject of increasing scientific interest due to its multifaceted pharmacological profile. Traditionally used in Chinese medicine, the fruit of Ligustrum lucidum has a long history of application for various ailments. Modern research has identified this compound as one of its key active constituents, attributing to it a variety of therapeutic effects. This guide synthesizes the current understanding of this compound's pharmacological actions, providing a technical framework for its continued exploration.

Pharmacological Effects

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators.

Data Presentation: Anti-Inflammatory Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound (Nuezhenide) | RAW264.7 | Inhibition of NO production | ~25 (estimated) | [1] |

Effects on Bone Metabolism and Osteoporosis

This compound has shown considerable potential in the treatment of osteoporosis by promoting bone formation and inhibiting bone resorption. In vivo studies using a D-galactose-induced aging mouse model have provided quantitative evidence of its bone-protective effects.[2]

Data Presentation: In Vivo Effects on Bone Density in a Mouse Model of Senile Osteoporosis

| Treatment Group | Bone Mineral Density (BMD) | Bone Volume/Total Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Thickness (Tb.Th) |

| Model Group | ↓ | ↓ | ↓ | ↓ |

| SPN-L (Low Dose) | ↑ (P < 0.01) | ↑ (P < 0.01) | ↑ (P < 0.01) | ↑ (P < 0.01) |

| SPN-H (High Dose) | ↑↑ (P < 0.01) | ↑↑ (P < 0.01) | ↑↑ (P < 0.01) | ↑↑ (P < 0.01) |

| Arrow direction indicates increase or decrease relative to the model group. P-values indicate statistical significance compared to the model group.[2] |

This compound exerts its effects on bone metabolism in part by activating the TGR5/FXR signaling pathway and by inhibiting RANKL-induced osteoclastogenesis through the suppression of NF-κB activation.[2][3]

Data Presentation: Inhibition of RANKL-Induced NF-κB Activity

| Treatment | NF-κB Luciferase Activity |

| Control | Baseline |

| RANKL (50 ng/mL) | Significantly Increased |

| RANKL + SPN (50 µM) | Significantly Inhibited (dose-dependent) |

| RANKL + SPN (200 µM) | Strongly Inhibited (dose-dependent) |

| Qualitative representation of data from a luciferase reporter assay.[3] |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially through the modulation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress. While direct quantitative data for this compound's neuroprotective efficacy is still forthcoming, its mechanism of action aligns with established neuroprotective strategies.

Anti-Cancer Activity

This compound is being investigated for its anti-cancer potential.[1] It is thought to inhibit the HIF-1α/VEGF signaling pathway, which is crucial for tumor angiogenesis.[4] While direct IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented, related compounds have shown promise. For instance, galloylpaeoniflorin has been shown to inhibit the proliferation of several cancer cell lines.[5]

Data Presentation: Anti-Cancer Activity of a Related Compound (Galloylpaeoniflorin)

| Cell Line | IC50 (µg/mL) |

| HCT116 (colorectal cancer) | < 40 |

| B16F10 (melanoma) | < 40 |

| MCF-7 (breast cancer) | < 40 |

| NCI-H460 (lung cancer) | < 40 |

| This table serves as a template for presenting future this compound-specific data.[5] |

Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are a result of its ability to modulate multiple key signaling pathways. The following diagrams illustrate these interactions.

Caption: Keap1/Nrf2 signaling pathway and the inhibitory role of this compound.

Caption: TGR5/FXR signaling pathway in bone metabolism modulated by this compound.

Caption: NF-κB signaling pathway and its inhibition by this compound.

Caption: HIF-1α/VEGF signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vivo Model of Senile Osteoporosis

-

Model Induction: D-galactose (D-gal) is administered to mice to induce an aging phenotype that includes osteoporosis.[2]

-

Animal Strain: C57BL/6J mice are commonly used.

-

Procedure:

-

Mice are acclimatized for one week.

-

D-galactose is dissolved in sterile saline and administered daily via subcutaneous injection for a period of 8-12 weeks.

-

This compound, dissolved in sterile saline, is administered orally daily to the treatment groups.

-

A control group receives saline injections and vehicle orally.

-

-

Endpoint Analysis:

-

Micro-CT Analysis: Femurs are harvested, fixed in 4% paraformaldehyde, and scanned using a micro-CT system to analyze bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[2]

-

Histology: Femurs are decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological analysis.

-

Immunohistochemistry: Sections are stained for markers of osteoblast and osteoclast activity.

-

In Vitro Osteoclastogenesis Assay

-

Cell Type: Bone marrow-derived macrophages (BMMs) are used as osteoclast precursors.

-

Procedure:

-

Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing M-CSF to generate BMMs.

-

BMMs are seeded in multi-well plates and treated with various concentrations of this compound for 1-2 hours.

-

Osteoclast differentiation is induced by the addition of RANKL.

-

The culture medium is replaced every 2-3 days with fresh medium containing the respective treatments.

-

After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

-

Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

NF-κB Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Cells (e.g., BMMs or chondrocytes) are transfected with a luciferase reporter plasmid containing NF-κB binding sites.[3][6]

-

Transfected cells are pre-treated with different concentrations of this compound for 1-2 hours.

-

NF-κB activation is stimulated with an appropriate agonist (e.g., RANKL or IL-1β).[3][6]

-

After a defined incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a luminometer.[3][6]

-

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Western Blot Analysis for Signaling Proteins

-

Principle: To detect and quantify the expression levels of specific proteins in signaling pathways.

-

Procedure:

-

Cells are treated with this compound and/or a stimulus for the desired time.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against the target proteins (e.g., p-NF-κB, Nrf2, HIF-1α, β-actin) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

MTT Assay for Cell Viability

-

Principle: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. IC50 values can be calculated from the dose-response curve.

Conclusion

This compound is a promising natural product with a broad spectrum of pharmacological activities that warrant further investigation. Its ability to modulate key signaling pathways involved in inflammation, bone homeostasis, neuroprotection, and cancer suggests its potential as a lead compound for the development of novel therapeutics. This technical guide provides a solid foundation for researchers to build upon, offering a summary of the current quantitative data, detailed experimental methodologies, and an overview of the molecular mechanisms of action. Future research should focus on obtaining more comprehensive quantitative data, elucidating the precise molecular interactions, and evaluating the in vivo efficacy and safety of this compound in various disease models.

References

Specnuezhenide: A Technical Guide to its Anti-inflammatory and Antioxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Specnuezhenide, a secoiridoid glycoside primarily isolated from the fruit of Ligustrum lucidum, has emerged as a promising natural compound with significant anti-inflammatory and antioxidant properties. Preclinical studies have demonstrated its potential therapeutic applications in a range of inflammatory conditions, including osteoarthritis and rheumatoid arthritis, as well as in mitigating oxidative stress-related cellular damage. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of critical signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified to date include the inhibition of the NF-κB signaling pathway and the activation of the Keap1-Nrf2 antioxidant response pathway.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. In pathological conditions, the persistent activation of NF-κB leads to chronic inflammation and tissue damage.

This compound has been shown to suppress the activation of the NF-κB pathway. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as Interleukin-1β (IL-1β), IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound intervenes in this cascade by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of p65.[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators.

// Invisible edges for layout IKK -> this compound [style=invis]; Degradation -> NFkappaB_nuc [style=invis]; } END_DOT

Antioxidant Activity: Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. The transcription factor Nrf2 regulates the expression of a wide array of antioxidant and detoxification genes. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

This compound activates the Nrf2 pathway by interacting with Keap1. This interaction disrupts the binding of Keap1 to Nrf2, preventing Nrf2 degradation.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of several antioxidant enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

// Invisible edges for layout Keap1 -> this compound [style=invis]; Proteasome -> Nrf2_nuc [style=invis]; } END_DOT

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line/Model | Stimulant | Parameter Measured | Concentration of this compound | Observed Effect | Reference |

| Rat Chondrocytes | IL-1β (5 ng/mL) | MMP-13 Expression | 200 µM | Significant decrease in expression | [2] |

| Rat Chondrocytes | IL-1β (5 ng/mL) | ADAMTS-5 Expression | 200 µM | Significant decrease in expression | [2] |

| Rat Chondrocytes | IL-1β (5 ng/mL) | Nuclear p65 levels | 200 µM | Reduction in nuclear translocation | [2] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) Production | Not Specified | Inhibition of NO production | [1] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | TNF-α Production | Not Specified | Reduction in TNF-α release | [1] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | IL-6 Production | Not Specified | Reduction in IL-6 release | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | Treatment | Parameter Measured | Outcome | Reference |

| Rat | Osteoarthritis (Surgical) | 0.14 mg/kg (intra-articular) | Cartilage Degeneration | Prevention of degeneration | [2] |

| Rat | Carrageenan-induced Paw Edema | Not Specified | Paw Edema Volume | Dose-dependent reduction | [3] |

Table 3: Antioxidant Effects of this compound

| Cell Line/Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference | |---|---|---|---|---|---| | RAW264.7 Macrophages | ROS Levels | Not Specified | Inhibition of ROS generation |[1] | | - | SOD, CAT, GPx Activity | Not Specified | Data not available | - |

Note: Specific IC50 values and detailed dose-response data for many parameters are not yet available in the public domain.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's bioactivities.

In Vitro Anti-inflammatory Assay in Chondrocytes

1. Cell Culture and Treatment:

-

Primary chondrocytes are isolated from rat articular cartilage.

-

Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.

-

For experiments, chondrocytes are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is then induced by adding IL-1β (e.g., 5 ng/mL) to the culture medium for a specified duration (e.g., 24 hours).

2. Western Blot Analysis for NF-κB Pathway Proteins:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, and p65.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an ECL detection system and quantified by densitometry.[4]

3. ELISA for Inflammatory Mediators:

-

Cell culture supernatants are collected after treatment.

-

The concentrations of inflammatory mediators such as MMP-13 and ADAMTS-5 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema Model

1. Animal Model:

-

Male Wistar rats are typically used.

-

Animals are fasted overnight before the experiment.

2. Treatment and Induction of Edema:

-

This compound is administered orally or intraperitoneally at various doses.

-

After a set time (e.g., 1 hour), paw edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[3][4]

3. Measurement of Paw Edema:

-

Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.[3]

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA Assay

1. Cell Culture and Staining:

-

Adherent cells (e.g., macrophages) are seeded in a 96-well plate.

-

After treatment with this compound and/or an inflammatory stimulus, the cells are washed with PBS.

-

A working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to each well, and the plate is incubated at 37°C for 30 minutes.[1][5][6]

2. Fluorescence Measurement:

-

After incubation, the cells are washed to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][6]

-

The level of ROS is proportional to the fluorescence intensity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Its dual action in inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Keap1-Nrf2 pathway provides a multi-faceted approach to disease modulation. While the currently available quantitative data is promising, further research is required to establish detailed dose-response relationships, IC50 values for key inflammatory targets, and a more comprehensive understanding of its in vivo efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compelling natural product.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]

- 4. inotiv.com [inotiv.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cosmobiousa.com [cosmobiousa.com]

The Therapeutic Potential of Specnuezhenide: A Technical Guide for Researchers

Abstract

Specnuezhenide (SPN), a bioactive secoiridoid glycoside derived from the fruit of Ligustrum lucidum, is emerging as a promising therapeutic agent with a multi-target profile.[1] Preclinical investigations have revealed its significant potential in treating a range of conditions, including rheumatoid arthritis, osteoporosis, age-related hepatic lipid accumulation, retinal angiogenesis, and chemotherapy-induced myelosuppression.[2][3][4][5] The therapeutic effects of this compound are attributed to its modulation of key signaling pathways, including the Keap1/NRF2, TGR5/FXR, HIF-1α/VEGF, and MAPK pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms to facilitate further research and drug development efforts.

Introduction to this compound